DCN1-UBC12 Inhibition: Parent Scaffold vs. N-Benzyl Analog
The unsubstituted parent compound 1-Phenyl-3-piperidin-4-ylurea shows markedly lower DCN1 binding affinity compared to its N-benzyl analog. This difference is not a weakness but rather defines its role as a precursor scaffold. The IC50 of the parent scaffold is approximately 4,200 nM, while the optimized analog 1-(1-Benzyl-piperidin-4-yl)-3-phenyl-urea achieves an IC50 of 4.10 nM [1][2]. This >1000-fold difference in potency highlights the impact of N-modification and validates the core scaffold's essential role in achieving potent inhibition.
| Evidence Dimension | DCN1-UBC12 Interaction Inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 4,200 nM |
| Comparator Or Baseline | 1-(1-Benzyl-piperidin-4-yl)-3-phenyl-urea: IC50 = 4.10 nM |
| Quantified Difference | The N-benzyl analog is >1000-fold more potent. |
| Conditions | TR-FRET assay measuring inhibition of the DCN1-UBC12 protein-protein interaction. |
Why This Matters
This data demonstrates the parent compound's utility as an essential sub-micromolar starting point for SAR studies, where targeted modifications can yield a >1000-fold improvement in target engagement.
- [1] BindingDB. (2020). BDBM50460823: CHEMBL4225660, IC50 = 4.20E+3 nM for DCN1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50460823. View Source
- [2] BindingDB. (2022). BDBM50079170: 1-(1-Benzyl-piperidin-4-yl)-3-phenyl-urea, IC50 = 4.10 nM for DCN1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50079170. View Source
